molecular formula C18H20N6O B7435364 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine

3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine

Cat. No. B7435364
M. Wt: 336.4 g/mol
InChI Key: UKJGFTOMXLXVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine exerts its effects by binding to specific receptors or enzymes in the body. For example, in the case of the dopamine D3 receptor, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine binds to the receptor and activates downstream signaling pathways that regulate dopamine release. In the case of cancer cells, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine inhibits the activity of DNA polymerase, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to have a wide range of biochemical and physiological effects depending on the target receptor or enzyme. For example, in animal studies, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to increase locomotor activity and induce hyperactivity in rats. In cancer cells, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine is its high affinity for specific receptors and enzymes, which makes it a useful tool for studying their functions. However, one limitation of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine is its potential toxicity and side effects, which can affect the interpretation of experimental results.

Future Directions

Future research on 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine could focus on the development of novel compounds based on its scaffold structure, the exploration of its potential therapeutic applications in various diseases, and the investigation of its long-term effects on the body. Additionally, further studies could be conducted to elucidate the molecular mechanisms underlying its effects on specific receptors and enzymes.

Synthesis Methods

The synthesis of 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine involves a multistep process that starts with the preparation of 2-methoxyphenylhydrazine. This compound is then reacted with 2,6-dichloropyridazine to form 3-(2-methoxyphenyl)-6-chloropyridazine. The final step involves reacting 3-(2-methoxyphenyl)-6-chloropyridazine with 1-(4-aminopiperidin-1-yl)-1H-1,2,4-triazole to form 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine.

Scientific Research Applications

3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to have a high affinity for the dopamine D3 receptor, which makes it a potential candidate for the treatment of drug addiction. In cancer research, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been shown to inhibit the growth of cancer cells by targeting the DNA replication process. In drug discovery, 3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine has been used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.

properties

IUPAC Name

3-(2-methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-25-17-5-3-2-4-15(17)16-6-7-18(21-20-16)23-11-8-14(9-12-23)24-13-10-19-22-24/h2-7,10,13-14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJGFTOMXLXVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyphenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine

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